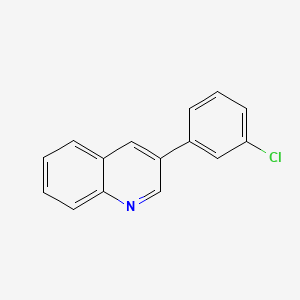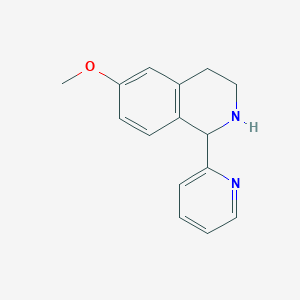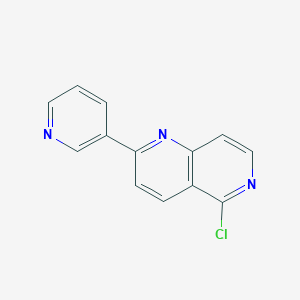![molecular formula C10H13ClN4O B11872188 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often with a base such as potassium carbonate or sodium hydride.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative, while substitution with a thiol would yield a thioether derivative.
Scientific Research Applications
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Mechanism of Action
The exact mechanism of action of 1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully elucidated. it is believed to exert its effects by inhibiting specific kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrazolopyrimidine-based BTK inhibitors: These compounds are designed to inhibit Bruton’s tyrosine kinase and have shown potent antiproliferative activity in cancer cell lines.
Uniqueness
1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and chloro substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13ClN4O |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
1-tert-butyl-6-chloro-5-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16)14(4)9(11)13-7/h5H,1-4H3 |
InChI Key |
YCPTZSXEFAHSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


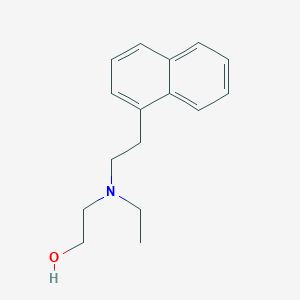

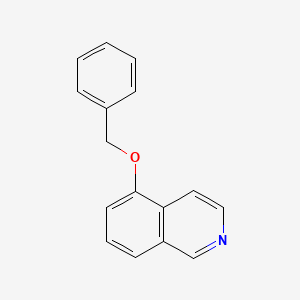

![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)

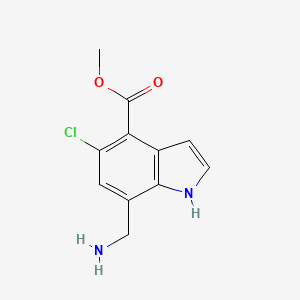
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)


